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molecular formula C14H19NO2 B8396693 3-(3-Hydroxyphenyl)-1-propyl-2-piperidone

3-(3-Hydroxyphenyl)-1-propyl-2-piperidone

Cat. No. B8396693
M. Wt: 233.31 g/mol
InChI Key: OXJNQDRDYXYHGW-UHFFFAOYSA-N
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Patent
US04463177

Procedure details

The product of Example 8 (10.5 g, 33.4 mM) in dichloromethane (70 ml) was treated with 48% hydrogen bromide in acetic acid (ca 0.5 ml). After 16 h the solvent was evaporated under reduced pressure and the residue was partitioned between chloroform and water. The organic phase was dried and evaporated and the residue was chromatographed on alumina (neutral, grade 3) using 4% methanol in chloroform as eluant. The appropriate fractions were avaporated and recrystallised from ether to yield the title compound (6.8 g) m.p. 61°-3° (Found: C, 71.9; H, 7.8; 5.6% C14H19NO2 requires C, 72.1; H, 8.2; 6.0%).
Name
product
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH2:4][C:3]=1[CH:9]1[CH2:14][CH2:13][CH2:12][N:11]([CH2:15][CH2:16][CH3:17])[C:10]1=[O:18].Br>ClCCl.C(O)(=O)C>[OH:8][C:7]1[CH:2]=[C:3]([CH:9]2[CH2:14][CH2:13][CH2:12][N:11]([CH2:15][CH2:16][CH3:17])[C:10]2=[O:18])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
product
Quantity
10.5 g
Type
reactant
Smiles
BrC1=C(CCCC1=O)C1C(N(CCC1)CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 h the solvent was evaporated under reduced pressure
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on alumina (neutral, grade 3)
CUSTOM
Type
CUSTOM
Details
recrystallised from ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1C(N(CCC1)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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